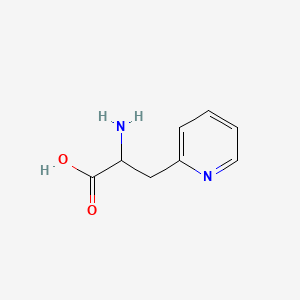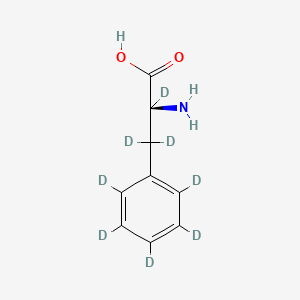
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin is a derivative of Norfloxacin, a synthetic fluoroquinolone antibiotic. This compound is identified by the CAS number 70032-16-5 and is primarily used in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of Norfloxacin .
Preparation Methods
The synthesis of 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin involves several steps, typically starting from Norfloxacin. The synthetic route includes the removal of the methyl group and the introduction of a chlorine atom at the 7th position of the pyrazine ring. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired modifications. Industrial production methods are designed to ensure high yield and purity, adhering to regulatory guidelines .
Chemical Reactions Analysis
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation and other substitution reactions can be performed using reagents like chlorine or bromine under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin has a wide range of applications in scientific research:
Chemistry: It is used in the development and validation of analytical methods.
Biology: The compound is studied for its interactions with biological systems, particularly its antibacterial properties.
Medicine: It serves as a reference standard in the quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of 1-Desmethyl-7-depyrazine-7-chloro Norfloxacin is similar to that of Norfloxacin. It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By interfering with these enzymes, the compound prevents bacterial cell division and growth, leading to cell death .
Comparison with Similar Compounds
1-Desmethyl-7-depyrazine-7-chloro Norfloxacin is unique due to its specific structural modifications. Similar compounds include:
Norfloxacin: The parent compound, widely used as an antibiotic.
Ciprofloxacin: Another fluoroquinolone antibiotic with a broader spectrum of activity.
Levofloxacin: A more potent derivative with enhanced pharmacokinetic properties.
The uniqueness of this compound lies in its specific modifications, which can influence its pharmacological properties and applications .
Properties
CAS No. |
70032-16-5 |
|---|---|
Molecular Formula |
C₁₁H₇ClFNO₃ |
Molecular Weight |
255.63 |
Synonyms |
7-Chloro-6-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid; 7-Chloro-6-fluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic Acid_x000B_ |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B1145320.png)





